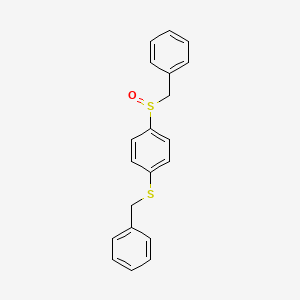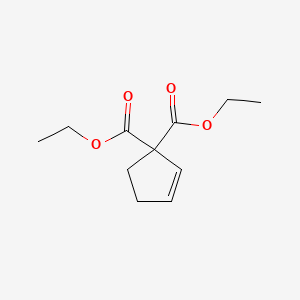
Diethyl cyclopent-2-ene-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl cyclopent-2-ene-1,1-dicarboxylate is an organic compound with the molecular formula C₁₁H₁₆O₄. It is a diester derivative of cyclopentene, characterized by the presence of two ester groups attached to the cyclopentene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl cyclopent-2-ene-1,1-dicarboxylate can be synthesized through the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene. This reaction involves the formation of a cyclopentene ring with two ester groups attached . The reaction conditions typically include the use of a base such as sodium ethoxide to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar alkylation methods. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl cyclopent-2-ene-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopentene-1,1-dicarboxylic acid.
Reduction: Diethyl cyclopent-2-ene-1,1-diol.
Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl cyclopent-2-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl cyclopent-2-ene-1,1-dicarboxylate involves its reactivity due to the presence of ester groups and the cyclopentene ring. The ester groups can undergo hydrolysis, oxidation, or reduction, leading to various products. The cyclopentene ring provides a reactive site for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
Diethyl cyclopent-3-ene-1,1-dicarboxylate: Similar structure but with the ester groups at different positions.
Diethyl cyclohex-2-ene-1,1-dicarboxylate: Contains a cyclohexene ring instead of a cyclopentene ring.
Uniqueness
Diethyl cyclopent-2-ene-1,1-dicarboxylate is unique due to its specific ring structure and the positioning of the ester groups, which confer distinct reactivity and applications compared to its analogs .
Properties
CAS No. |
541506-71-2 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
diethyl cyclopent-2-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C11H16O4/c1-3-14-9(12)11(7-5-6-8-11)10(13)15-4-2/h5,7H,3-4,6,8H2,1-2H3 |
InChI Key |
ACLKKNYIJXOXEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


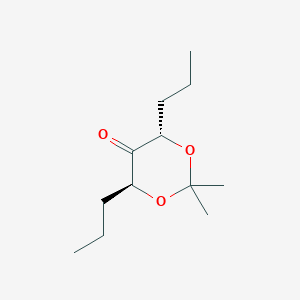
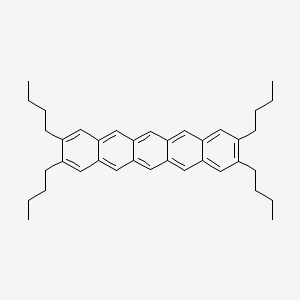
![1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene](/img/structure/B14235351.png)
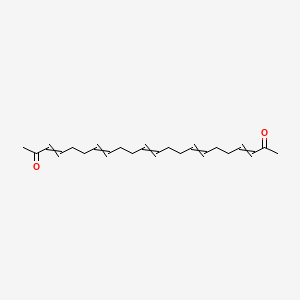
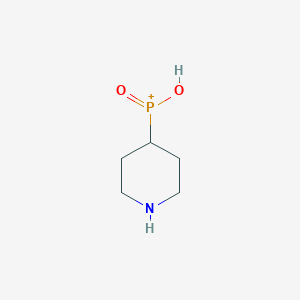
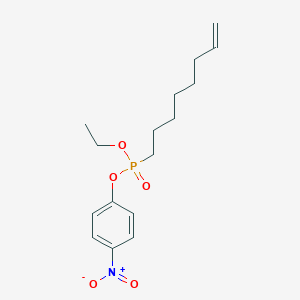
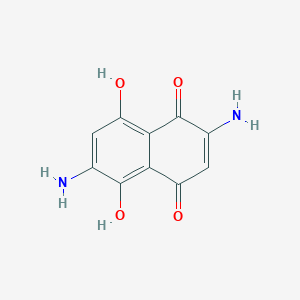
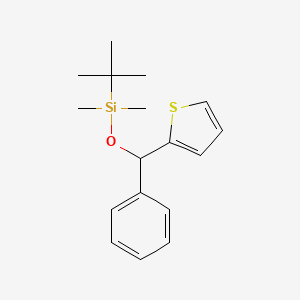
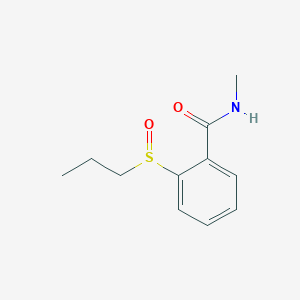
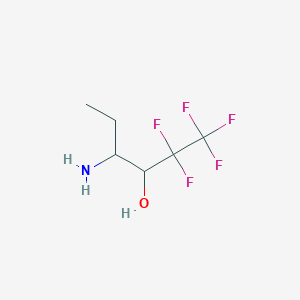
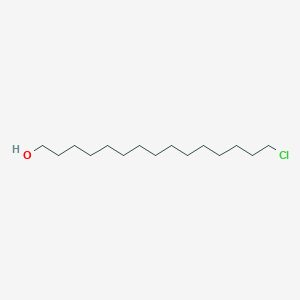
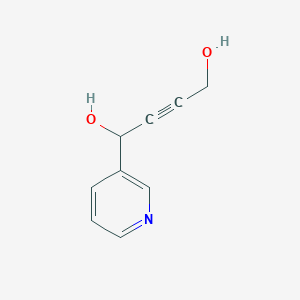
![N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14235412.png)
